molecular formula C11H19N3O2 B3367796 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate CAS No. 19623-23-5

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

Cat. No. B3367796
CAS RN: 19623-23-5
M. Wt: 225.29 g/mol
InChI Key: VAOVFYFZTSFDHJ-UHFFFAOYSA-N
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Description

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate, also known as HMQ, is a synthetic compound with potential applications in scientific research. HMQ has attracted the attention of researchers due to its unique chemical structure and potential therapeutic properties. In

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for “2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate” is not available .

Safety and Hazards

Information on the safety and hazards of a compound is essential for handling and storage. Unfortunately, specific safety and hazard data for “2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate” is not available .

properties

IUPAC Name

acetic acid;4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C2H4O2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6;1-2(3)4/h8H,2-5H2,1H3,(H3,10,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVFYFZTSFDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2N=C(N1)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941396
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

CAS RN

19623-23-5
Record name Quinazoline, 1,5,6,7,8,8a-hexahydro-2-amino-4-methyl-, monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 2
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 3
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 4
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 5
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 6
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

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